4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a cyano group and a benzamide moiety in its structure makes it a valuable compound for various chemical reactions and applications.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit a wide range of biological activities such as antiviral, anticancer, antimicrobial, anticonvulsant, antimalarial, anti-tubercular, anthelmintic, analgesic, anti-diabetic, fungicidal and anti-inflammatory activities .
Mode of Action
Without specific information on “4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide”, it’s difficult to provide an accurate mode of action. Many benzothiazole derivatives are known to interact with various enzymes and receptors in the body, leading to their diverse biological activities .
Biochemical Pathways
Benzothiazole derivatives are known to interact with a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Benzothiazole derivatives have been found to exhibit a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted benzamides or benzothiazoles.
Scientific Research Applications
4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-microbial, and anti-inflammatory agent.
Biological Research: Used as a probe to study enzyme interactions and protein-ligand binding.
Industrial Applications: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-arylbenzothiazoles: These compounds share the benzothiazole core and have similar biological activities.
N-cyanoacetamides: These compounds share the cyanoacetamide moiety and are used in similar synthetic applications.
Uniqueness
4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of both the cyano group and the benzamide moiety, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for drug discovery and other research applications.
Properties
IUPAC Name |
4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c1-10-3-4-11(2)15-14(10)19-17(22-15)20-16(21)13-7-5-12(9-18)6-8-13/h3-8H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSPEBKQQMWPJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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